molecular formula C19H16FN3O5S2 B2917512 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide CAS No. 941987-55-9

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide

Cat. No.: B2917512
CAS No.: 941987-55-9
M. Wt: 449.47
InChI Key: QHXZWBMDMULBSB-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a synthetic chemical compound featuring a distinct molecular architecture that incorporates both sulfonamide and thiazole motifs, which are privileged structures in medicinal chemistry. These structural components are frequently found in molecules under investigation for a range of biological activities. Sulfonamide-functionalized compounds have demonstrated potent bactericidal activity in phenotypic screens against Mycobacterium tuberculosis , often through a potentially novel mode of action that may involve disruption of cell wall biosynthesis . Simultaneously, the 4-nitrophenyl-thiazole scaffold is a recognized pharmacophore in medicinal chemistry research, with derivatives being explored for various pharmacological properties . The integration of these features makes this compound a compelling candidate for research aimed at exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in the field of infectious diseases. Its primary research value lies in its use as a chemical tool or building block for constructing more complex molecules in drug discovery programs. The specific molecular target, detailed mechanism of action, and full spectrum of potential research applications for this compound have not been fully elucidated and represent an area for further scientific investigation. Researchers may employ this compound in high-throughput screening assays, target identification studies, or as a lead structure for the synthesis and evaluation of analog libraries to better understand its biological profile and optimize its properties. This product is intended for use by qualified research professionals in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O5S2/c20-14-5-9-16(10-6-14)30(27,28)11-1-2-18(24)22-19-21-17(12-29-19)13-3-7-15(8-4-13)23(25)26/h3-10,12H,1-2,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXZWBMDMULBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide, identified by its CAS number 941950-84-1, is a synthetic compound notable for its potential biological applications. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₅FN₂O₅S
Molecular Weight366.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl and nitrophenyl groups are believed to play crucial roles in these interactions, potentially leading to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including this compound, may act as inhibitors of carbonic anhydrase. This inhibition can enhance dopaminergic tone and normalize neuroplasticity, which is significant in the context of neurological disorders such as addiction and depression .

Antimicrobial Properties

Some studies suggest that compounds with similar structures exhibit antibacterial activity against Gram-positive bacteria. While specific data for this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .

Case Studies

  • Behavioral Sensitization Study : A study investigated the effects of a related sulfonamide on nicotine-induced behavioral sensitization in mice. The results indicated that the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential therapeutic applications for addiction treatment .
  • Enzyme Interaction Studies : Research has demonstrated that related sulfonamides can influence adenosine levels in the brain, which may be linked to their ability to modulate neurotransmitter release and affect behavioral outcomes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferenceNoted Activity
4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamideChlorine instead of FluorineSimilar enzyme inhibition potential
4-((4-methylphenyl)sulfonyl)-N-(4-nitrophenyl)butanamideMethyl group instead of FluorineReduced biological activity reported

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues, highlighting substituent variations and their implications:

Compound Name Thiazole Substituent Sulfonyl/Amide Substituent Molecular Weight Key Features Reference
Target Compound 4-(4-nitrophenyl) 4-fluorophenylsulfonyl 464.5 (calc) Nitro group enhances electron deficiency; fluorophenyl improves lipophilicity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide 4-(3,4-dimethoxyphenyl) 4-fluorophenylsulfonyl 464.5 Methoxy groups increase electron density; potential for altered binding
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide 4-(benzo[d][1,3]dioxol-5-yl) 4-methoxyphenylsulfonyl 460.5 Methoxy and dioxolane groups may enhance solubility
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide 4-(5-bromothiophen-2-yl) 4-fluorophenylsulfonyl 489.4 Bromine adds steric bulk; thiophene alters electronic properties
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) diethylsulfamoyl benzamide 444.4 (calc) Diethylsulfamoyl group may reduce metabolic stability

Key Observations :

  • Fluorophenylsulfonyl groups contribute to metabolic stability and membrane permeability compared to methoxy or bromo substituents .
  • Bulkier substituents (e.g., bromothiophene) may hinder target engagement but improve selectivity .

Physicochemical Properties

  • Melting Points : Fluorophenylsulfonyl derivatives (e.g., target compound) exhibit higher melting points (~300°C inferred) compared to methoxy-substituted analogues (280–302°C) .
  • Lipophilicity : The nitro group in the target compound increases logP relative to methoxy or dioxolane analogues, favoring blood-brain barrier penetration .
  • Spectral Data : IR spectra confirm C=O (1663–1682 cm⁻¹) and S=O (1243–1258 cm⁻¹) stretches, consistent across sulfonylamide derivatives .

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